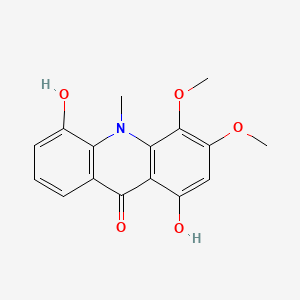

Citrusinine I

Description

This compound has been reported in Citrus reticulata, Atalantia buxifolia, and other organisms with data available.

acridone alkaloid isolated from Rutaceae

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEAJHNFBCLZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235760 | |

| Record name | Citrusinine I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86680-32-2 | |

| Record name | 1,5-Dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86680-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrusinine I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086680322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrusinine I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 207 °C | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Citrusinine I: Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrusinine I, a naturally occurring acridone (B373769) alkaloid, has demonstrated significant potential as an antiviral agent, particularly against herpes simplex virus (HSV). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and the assessment of its antiviral efficacy are presented, alongside a summary of its spectroscopic data. Furthermore, this guide elucidates the proposed mechanism of action of this compound, offering valuable insights for researchers in the fields of natural product chemistry, virology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one. It belongs to the acridone class of alkaloids, characterized by a tricyclic aromatic core.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| IUPAC Name | 1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one | |

| Molecular Formula | C₁₆H₁₅NO₅ | |

| Molecular Weight | 301.29 g/mol | |

| Appearance | Orange powder | [1] |

| Melting Point | 206 - 207 °C | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO | [1] |

| UV-Vis λmax | Data not available in searched resources | |

| Mass Spectrometry | Data not available in searched resources | |

| ¹H NMR | Data not available in searched resources | |

| ¹³C NMR | Data not available in searched resources |

Note: Specific spectral data (UV-Vis, MS, ¹H NMR, and ¹³C NMR) for this compound were not available in the publicly accessible resources searched. Researchers are advised to consult the primary literature for detailed spectroscopic information.

Biological Activity: Antiviral Properties

This compound has been identified as a potent antiviral agent, exhibiting significant activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2)[2].

Table 2: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)

| Virus Strain | 50% Effective Dose (ED₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/ED₅₀) |

| HSV-1 | 0.56 µg/mL | Data not available | Data not available |

| HSV-2 | 0.74 µg/mL | Data not available | Data not available |

Data sourced from a study on the anti-herpesvirus activity of this compound[2].

Mechanism of Action: Inhibition of Viral Ribonucleotide Reductase

The antiviral mechanism of this compound is believed to involve the inhibition of viral DNA synthesis[2]. Studies have shown that while it does not directly inhibit viral DNA polymerase, it likely targets the virus-coded ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound effectively halts viral replication.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HSV replication.

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on methods for isolating acridone alkaloids from citrus species. A detailed, specific protocol for this compound was not available in the searched resources.

-

Extraction: The root bark of the citrus plant is collected, dried, and powdered. The powdered material is then extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. Typically, the extract is partitioned between an aqueous acidic solution and an organic solvent (e.g., chloroform or ethyl acetate). The alkaloidal fraction is expected to be in the aqueous acidic layer.

-

Basification and Re-extraction: The aqueous acidic layer is basified with a suitable base (e.g., ammonia (B1221849) solution) to a pH of approximately 9-10. The liberated alkaloids are then re-extracted with an organic solvent like chloroform.

-

Chromatographic Purification: The chloroform extract is concentrated and subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the desired compound are pooled.

-

Final Purification: The pooled fractions are further purified by preparative TLC or crystallization to yield pure this compound.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for evaluating the antiviral activity of a compound against HSV.

-

Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluence.

-

Virus Inoculation: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed. A maintenance medium containing various concentrations of this compound is then added to the wells. A control group with no compound is also included.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours, allowing for the formation of viral plaques.

-

Plaque Staining and Counting: The cell monolayers are fixed with methanol and stained with a crystal violet solution. The number of plaques in each well is then counted under a microscope.

-

Calculation of ED₅₀: The 50% effective dose (ED₅₀) is calculated as the concentration of this compound that reduces the number of viral plaques by 50% compared to the untreated control.

Conclusion

This compound is a promising antiviral compound with potent activity against HSV-1 and HSV-2. Its proposed mechanism of action, targeting the viral ribonucleotide reductase, presents a distinct advantage over conventional nucleoside analogs that target viral DNA polymerase, especially in the context of emerging drug resistance. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives. The elucidation of its complete spectroscopic profile and the development of a standardized, high-yield isolation or synthetic route are critical next steps in advancing this natural product towards clinical application.

References

An In-Depth Technical Guide to Citrusinine I: Molecular Properties and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acridone (B373769) alkaloid Citrusinine I, detailing its molecular characteristics and established antiviral properties. The information is curated for researchers and professionals in the fields of natural product chemistry, virology, and drug development.

Core Molecular and Antiviral Data

This compound has been identified as a potent antiviral agent, particularly against Herpes Simplex Virus (HSV). The following tables summarize its fundamental molecular properties and key quantitative data from antiviral assays.

| Molecular Properties | |

| Molecular Formula | C₁₆H₁₅NO₅[1] |

| Molecular Weight | 301.29 g/mol [1] |

| IUPAC Name | 1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one[1] |

| CAS Number | 86680-32-2 |

| Appearance | Orange powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO |

| Antiviral Activity of this compound | |

| Target Virus | Herpes Simplex Virus Type 1 (HSV-1) |

| 50% Effective Dose (ED₅₀) | 0.56 µg/mL[2] |

| Target Virus | Herpes Simplex Virus Type 2 (HSV-2) |

| 50% Effective Dose (ED₅₀) | 0.74 µg/mL[2] |

| Mechanism of Action | Inhibition of viral DNA synthesis |

| Potential Molecular Target | Virus-coded ribonucleotide reductase |

Experimental Protocols

To facilitate further research and verification of the antiviral properties of this compound, detailed methodologies for key experiments are outlined below. These protocols are based on established virological and biochemical assays.

Plaque Reduction Assay for ED₅₀ Determination

This assay is fundamental for quantifying the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

-

Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in 24-well plates.

-

Virus Inoculum Preparation: A stock of HSV-1 or HSV-2 is diluted in a serum-free medium to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units per well).

-

Compound Preparation and Incubation: Serial dilutions of this compound are prepared. Each dilution is mixed with the virus inoculum and incubated at 37°C for 1 hour to allow the compound to interact with the virus.

-

Infection: The cell monolayers are washed with phosphate-buffered saline (PBS), and the virus-compound mixtures are added to the wells. A virus control (virus without compound) and a cell control (medium only) are included.

-

Adsorption: The plates are incubated for 90 minutes at 37°C to allow for viral adsorption to the cells.

-

Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 0.4% agarose (B213101) in MEM with 5% FBS) containing the corresponding concentration of this compound. This restricts viral spread to adjacent cells.

-

Incubation for Plaque Formation: Plates are incubated at 37°C in a CO₂ incubator for 7 days or until plaques are visible in the control wells.

-

Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.1% Crystal Violet. The number of plaques in each well is then counted.

-

ED₅₀ Calculation: The percentage of plaque inhibition is calculated for each concentration of this compound relative to the virus control. The ED₅₀ value, the concentration that inhibits 50% of plaque formation, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Viral DNA Replication Inhibition Assay (qPCR-based)

This assay quantifies the reduction in viral DNA synthesis in the presence of the test compound.

-

Cell Infection and Treatment: Confluent cell monolayers are infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI). Following adsorption, the cells are treated with various concentrations of this compound.

-

DNA Extraction: At a designated time post-infection (e.g., 24 hours), total DNA is extracted from the cells.

-

Quantitative PCR (qPCR): A qPCR assay is performed using primers and probes specific to a viral gene to quantify the number of viral genome copies. A standard curve is generated using known concentrations of viral DNA to ensure accurate quantification.

-

Data Analysis: The viral DNA copy number in treated samples is compared to that in untreated infected cells to determine the percentage of inhibition of viral DNA replication.

Ribonucleotide Reductase Inhibition Assay

This biochemical assay directly measures the effect of the compound on the activity of ribonucleotide reductase (RNR), a key enzyme in DNA synthesis.

-

Enzyme and Substrate Preparation: Purified viral ribonucleotide reductase and its substrate (e.g., [5-³H]CDP) are prepared in an appropriate assay buffer.

-

Reaction Mixture: A reaction mixture containing the enzyme, substrate, and necessary cofactors (e.g., ATP, dithiothreitol) is prepared.

-

Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture and pre-incubated.

-

Enzymatic Reaction: The reaction is initiated and incubated at 37°C for a defined period.

-

Quenching and Analysis: The reaction is stopped, and the amount of product (deoxyribonucleotide) formed is quantified. For radiolabeled substrates, this can be done by separating the product from the substrate and measuring radioactivity.

-

IC₅₀ Determination: The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC₅₀ (the concentration that inhibits 50% of enzyme activity) is determined.

Potential Signaling Pathways and Mechanisms

While the direct molecular target of this compound is suggested to be the viral ribonucleotide reductase, its broader effects on host cell signaling pathways are an area for further investigation. Based on studies of related citrus flavonoids and other antiviral compounds, several pathways could be of interest.

Figure 1. Proposed mechanism of action for this compound in inhibiting viral replication.

The primary proposed mechanism of action for this compound is the inhibition of the viral ribonucleotide reductase. This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for viral DNA synthesis. By inhibiting this step, this compound effectively halts the replication of the viral genome, leading to a reduction in the production of new virus particles.

While direct experimental evidence linking this compound to specific host cell signaling pathways is currently limited, research on the related mycotoxin citrinin (B600267) has shown activation of the MAPK/ERK and JNK pathways. Furthermore, other citrus flavonoids have been demonstrated to modulate inflammatory pathways such as NF-κB and the innate immune cGAS-STING pathway.

Figure 2. Hypothetical modulation of the MAPK signaling pathway by this compound.

The diagram above illustrates a potential area for future research into the effects of this compound on host cell signaling. Given the known interactions of related compounds, investigating the modulation of pathways like MAPK by this compound could reveal additional mechanisms contributing to its antiviral effects, such as the regulation of the host inflammatory response to viral infection.

This technical guide provides a solid foundation for understanding the molecular characteristics and antiviral potential of this compound. The detailed protocols and outlined potential mechanisms of action are intended to support and guide further research into this promising natural compound.

References

The Discovery and Isolation of Citrusinine I: A Technical Guide

Foreword

This technical guide offers a comprehensive overview of the discovery, isolation, and biological activity of Citrusinine I, a significant acridone (B373769) alkaloid derived from the root bark of citrus plants. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, virology, and drug development who are interested in the therapeutic potential of novel antiviral compounds. This guide consolidates the available scientific knowledge, presenting data in a structured format, outlining a representative experimental methodology for its isolation, and visualizing key workflows and its hypothesized mechanism of action.

Introduction

This compound is a naturally occurring acridone alkaloid first isolated from the root bark of citrus plants belonging to the Rutaceae family. As a member of the acridone class of compounds, it is characterized by a tricyclic aromatic core. The discovery of this compound has garnered significant interest within the scientific community due to its potent antiviral properties, particularly against herpes simplex virus (HSV) types 1 and 2. This guide provides an in-depth look at the available scientific data on this compound.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | 1,5-dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone | N/A |

| Molecular Formula | C₁₆H₁₅NO₅ | N/A |

| Molecular Weight | 301.29 g/mol | N/A |

| CAS Number | 86680-32-2 | N/A |

| Appearance | Solid | N/A |

| Melting Point | 206 - 207 °C | N/A |

Biological Activity of this compound

This compound has demonstrated significant biological activity as an antiviral agent. Its efficacy against Herpes Simplex Virus (HSV) is particularly noteworthy.

Anti-herpesvirus Activity

Research has shown that this compound exhibits potent activity against both HSV-1 and HSV-2. The quantitative measures of this activity are presented in the table below.

| Virus Strain | 50% Effective Concentration (ED₅₀) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.56 µg/mL | |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.74 µg/mL |

Proposed Mechanism of Action

The antiviral mechanism of this compound is believed to involve the inhibition of viral DNA synthesis. Studies suggest that it does not inhibit viral DNA polymerases directly but may target a virus-coded ribonucleotide reductase. This enzyme is critical for the production of deoxyribonucleotides, the building blocks for viral DNA replication. By inhibiting this enzyme, this compound effectively halts the proliferation of the virus.

Experimental Protocols

The following section outlines a generalized experimental protocol for the isolation and purification of this compound from citrus root bark. This protocol is based on common methodologies for the extraction of acridone alkaloids from plant materials.

Plant Material

Fresh or air-dried root bark of a citrus species is used as the starting material. The bark should be thoroughly cleaned, dried, and ground into a coarse powder to maximize the surface area for extraction.

Extraction

-

The powdered root bark is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar constituents.

-

The defatted plant material is then extracted with a more polar solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to extract the alkaloids. This is often done using a Soxhlet apparatus or by maceration with agitation for an extended period.

-

The solvent from the alkaloid-rich extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

The crude extract is subjected to acid-base partitioning. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, making them water-soluble.

-

The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

-

The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), causing the alkaloids to precipitate.

-

The precipitated alkaloids are extracted with an organic solvent like dichloromethane or chloroform (B151607).

-

The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated to yield a crude alkaloid mixture.

-

This mixture is then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate (B1210297) or chloroform and methanol, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the complete original data is not widely available, the following tables illustrate the expected data that would be collected for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λₘₐₓ (nm) | Solvent |

| Data not available |

Mass Spectrometry (MS)

| m/z | Ion Type |

| Data not available |

Hypothesized Signaling Pathway of Antiviral Action

The proposed mechanism of action for this compound against herpes simplex virus involves the disruption of viral DNA synthesis. The following diagram illustrates this hypothesized pathway.

Conclusion

This compound stands out as a promising natural product with significant potential for development as an antiviral agent. Its potent activity against HSV-1 and HSV-2, coupled with a distinct proposed mechanism of action, makes it a compelling candidate for further research. This technical guide provides a foundational understanding of this compound for the scientific community, summarizing its known properties and providing a framework for its isolation and characterization. Further studies are warranted to fully elucidate its mechanism of action, explore its full therapeutic potential, and develop efficient methods for its synthesis or large-scale isolation.

An In-depth Technical Guide to the Physical and Chemical Properties of Citrusinine I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrusinine I, a naturally occurring acridone (B373769) alkaloid, has demonstrated significant biological activity, particularly as a potent anti-herpesvirus agent. Isolated from various Citrus species, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectroscopic data, experimental protocols for its isolation and biological evaluation, and an exploration of its proposed mechanism of action. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is an acridone alkaloid with a molecular formula of C₁₆H₁₅NO₅ and a molecular weight of 301.29 g/mol .[1] It typically appears as a solid and has a melting point in the range of 206-207 °C.[1] The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO).

Summary of Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO₅ | [1] |

| Molecular Weight | 301.29 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 206-207 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO |

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. While a complete, publicly available dataset is not consolidated in a single source, the following tables compile the available and expected spectral characteristics based on its structure and data from related acridone alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H-NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 3: ¹³C-NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Detailed ¹H and ¹³C NMR data for this compound were not explicitly found in the provided search results. The tables are presented as a template for the expected data.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS | 302.0977 | Specific fragmentation data not available in search results |

Note: The protonated molecule [M+H]⁺ is calculated based on the molecular formula. Detailed experimental fragmentation patterns were not available in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Acridone alkaloids typically exhibit characteristic UV-Vis absorption spectra.

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Not specified | 400, 338, 283, 273, 212 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic peaks for its functional groups.

Table 6: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Note: Specific FT-IR absorption peaks for this compound were not found in the search results. The table indicates the type of data expected.

Experimental Protocols

Isolation and Purification of this compound from Citrus maxima

The following protocol is a detailed methodology for the isolation and purification of this compound from the stem bark of Citrus maxima.

Caption: General workflow for determining the anti-herpesvirus activity.

Methodology:

-

Cell and Virus Culture:

-

Culture a suitable host cell line, such as Vero cells (African green monkey kidney epithelial cells), in an appropriate medium.

-

Propagate and titer the Herpes Simplex Virus (HSV-1 or HSV-2) stock.

-

-

Plaque Reduction Assay:

-

Seed the Vero cells in multi-well plates and allow them to form a confluent monolayer.

-

Infect the cell monolayers with a known concentration of HSV.

-

After a viral adsorption period, remove the inoculum and overlay the cells with a medium containing various concentrations of this compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize the viral plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each concentration of this compound compared to an untreated virus control.

-

Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits plaque formation by 50%.

-

Proposed Mechanism of Action and Signaling Pathways

This compound has been shown to exhibit potent activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). The compound markedly suppresses viral DNA synthesis. While the precise molecular target has not been definitively elucidated, studies suggest that a plausible candidate is a virus-coded ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this viral enzyme, this compound would disrupt the replication of the viral genome.

Diagram 3: Proposed Mechanism of Action of this compound

Caption: Proposed inhibition of viral replication by this compound.

It is important to note that this compound did not show inhibitory activity against HSV and CMV DNA polymerases in cell-free extracts, further supporting the hypothesis that its primary target lies upstream in the nucleotide synthesis pathway. [2] While the direct signaling pathway involving this compound and viral ribonucleotide reductase is a focused mechanism of antiviral action, other acridone alkaloids have been shown to interact with cellular signaling pathways in different contexts. For instance, the acridone alkaloid buxifoliadine E has been found to inhibit the Erk pathway in cancer cells, leading to apoptosis. This highlights the potential for this class of compounds to modulate key cellular signaling cascades, a characteristic that warrants further investigation for this compound in various biological systems.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant anti-herpesvirus activity. This technical guide consolidates the available data on its chemical and physical characteristics, provides detailed experimental protocols for its study, and outlines its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, virology, and drug development, facilitating further exploration of this compound as a potential therapeutic agent. Further research is required to fully elucidate its spectroscopic profile and to confirm its precise molecular targets and signaling pathways.

References

In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Citrusinine I

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Citrusinine I Bioavailability and Pharmacokinetics

1. Executive Summary

This technical guide addresses the current state of knowledge regarding the bioavailability and pharmacokinetics of this compound, an acridone (B373769) alkaloid with demonstrated biological activity. A thorough review of existing scientific literature reveals a significant gap in the understanding of its in vivo properties. At present, there are no publicly available studies that provide quantitative data on the bioavailability, absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model or in humans. The available research has been conducted exclusively in vitro. This document summarizes the known information about this compound and outlines the critical need for future in vivo pharmacokinetic studies to assess its therapeutic potential.

2. Introduction to this compound

This compound is a naturally occurring acridone alkaloid that has been isolated from various plant species within the Rutaceae family, particularly from the genus Citrus. Structurally, it belongs to the acridone class of compounds, which are known for their planar heterocyclic structures that can interact with biological targets.

Initial research has focused on the biological activities of this compound, primarily its potential as an antiviral and cytotoxic agent. These preliminary findings underscore the importance of understanding its behavior in a biological system to determine if it can be developed into a viable therapeutic agent.

3. Current State of Research: A Focus on In Vitro Studies

The existing body of scientific literature on this compound is limited to in vitro investigations. These studies have established its potential biological effects but do not provide insight into its pharmacokinetic profile.

3.1. Antiviral Activity

A key area of investigation for this compound has been its activity against various viruses. Research has shown that this compound exhibits inhibitory effects on viral replication in cell-based assays.

3.2. Cytotoxic Activity

In addition to its antiviral properties, this compound has demonstrated cytotoxicity against several human cancer cell lines. This has prompted interest in its potential as an anticancer agent. The potent in vitro activity highlights the need to understand its systemic exposure and safety profile in vivo.

4. The Critical Gap: Lack of In Vivo Bioavailability and Pharmacokinetic Data

Despite the promising in vitro data, the development of this compound as a therapeutic candidate is severely hampered by the complete absence of in vivo pharmacokinetic and bioavailability studies. To advance the understanding and potential application of this compound, comprehensive ADME studies are essential.

4.1. Bioavailability

The oral bioavailability of a compound is a critical determinant of its potential as an orally administered drug. There is currently no data on the extent and rate of this compound absorption following oral administration. Factors such as its solubility, permeability, and susceptibility to first-pass metabolism are unknown.

4.2. Distribution

Understanding the distribution of this compound throughout the body is crucial for assessing its potential to reach target tissues and for identifying potential off-target toxicities. Key parameters such as the volume of distribution, plasma protein binding, and tissue penetration have not been determined.

4.3. Metabolism

The metabolic fate of this compound is a critical unknown. Identifying the metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoforms), and the structures of its metabolites are necessary to predict potential drug-drug interactions and to understand its clearance mechanisms.

4.4. Excretion

The routes of elimination of this compound and its metabolites from the body have not been investigated. Determining the major pathways of excretion (e.g., renal, biliary) is fundamental to understanding its overall pharmacokinetic profile and to make dosing adjustments in specific patient populations.

5. Proposed Experimental Workflow for Future Pharmacokinetic Studies

To address the current knowledge gap, a systematic investigation into the pharmacokinetics of this compound is required. The following diagram outlines a logical experimental workflow for such studies.

Caption: Proposed workflow for the pharmacokinetic evaluation of this compound.

6. Methodologies for Key Experiments

The following outlines the detailed methodologies that would be required for the key experiments in the proposed workflow.

Table 1: Experimental Protocols for Future Pharmacokinetic Studies of this compound

| Experiment | Detailed Methodology |

| Bioanalytical Method Development | Objective: To develop and validate a sensitive and specific method for the quantification of this compound in biological matrices (e.g., plasma, urine, tissue homogenates).Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability. |

| Single-Dose Pharmacokinetic Study | Objective: To determine the basic pharmacokinetic parameters of this compound after intravenous (IV) and oral (PO) administration.Animals: Male and female Sprague-Dawley rats (n=3-5 per group).Dosing: A single IV bolus dose (e.g., 1-5 mg/kg) and a single PO gavage dose (e.g., 10-50 mg/kg).Sampling: Serial blood samples collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) post-dose.Analysis: Plasma concentrations of this compound will be measured using the validated LC-MS/MS method. Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) will be calculated using non-compartmental analysis. Oral bioavailability will be calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |

| Metabolite Identification | Objective: To identify the major metabolites of this compound in vivo.Method: Plasma and urine samples from the pharmacokinetic study will be analyzed by high-resolution mass spectrometry (HRMS) to detect and tentatively identify potential metabolites. Comparison with in vitro metabolism studies using liver microsomes or hepatocytes can aid in confirming metabolic pathways. |

| Tissue Distribution Study | Objective: To determine the distribution of this compound in various tissues.Animals: Rats will be administered a single dose of this compound. At selected time points, animals will be euthanized, and various tissues (e.g., liver, kidney, lung, brain, heart, spleen) will be collected. Analysis: Tissue homogenates will be prepared, and the concentration of this compound will be quantified using the validated LC-MS/MS method. |

This compound has demonstrated promising biological activities in vitro, suggesting its potential as a therapeutic agent. However, the complete lack of in vivo bioavailability and pharmacokinetic data is a major impediment to its further development. The research community is strongly encouraged to undertake the fundamental pharmacokinetic studies outlined in this guide. Such research is critical to understanding the ADME properties of this compound, which will, in turn, enable a more informed assessment of its drug-like properties and its potential for clinical translation. Without these crucial data, the therapeutic promise of this compound will remain unrealized.

A Technical Guide to the Antiviral Spectrum of Citrus-Derived Compounds Beyond HSV and CMV, with a Focus on Citrusinine I Analogs

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

While the acridone (B373769) alkaloid Citrusinine I has demonstrated notable efficacy against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV), its broader antiviral spectrum remains largely unexplored in publicly available scientific literature. This technical guide addresses this knowledge gap by first summarizing the known anti-herpesvirus activity of this compound and then expanding the scope to detail the significant antiviral properties of other major bioactive compounds derived from Citrus species. This document provides a comprehensive overview of the antiviral activities of key citrus flavonoids (hesperidin, naringenin) and limonoids (limonin, nomilin, obacunone) against a range of clinically relevant viruses, including Flaviviruses (Dengue, Zika), Coronaviruses (SARS-CoV-2), and Orthomyxoviruses (Influenza). We present quantitative antiviral data in structured tables, detail relevant experimental protocols, and visualize key pathways and workflows to support ongoing research and development in the field of natural product-based antiviral discovery.

This compound: Current State of Antiviral Research

This compound is an acridone alkaloid isolated from the root bark of citrus plants. To date, its antiviral activity has been characterized almost exclusively against members of the Herpesviridae family.

Documented Antiviral Activity of this compound

Research has established that this compound exhibits potent activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2), as well as Human Cytomegalovirus (HCMV).[1] Its efficacy extends to thymidine (B127349) kinase-deficient and DNA polymerase mutants of HSV-2, suggesting a mechanism of action distinct from conventional nucleoside analogs like acyclovir.[1]

Table 1: Antiviral Activity of this compound against Herpesviruses

| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| This compound | HSV-1 | Vero | Plaque Reduction | 0.56 µg/mL | >20 µg/mL | >35.7 | [1] |

| This compound | HSV-2 | Vero | Plaque Reduction | 0.74 µg/mL | >20 µg/mL | >27.0 | [1] |

| This compound | HCMV | Human Embryo Lung | Plaque Reduction | Not specified | Not specified | Not specified | [1] |

Mechanism of Action

This compound is known to suppress viral DNA synthesis in HSV-2 and CMV infected cells. However, it does not directly inhibit viral DNA polymerase in cell-free assays. The proposed, though not yet definitively proven, target is a virus-coded ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for viral DNA replication.

Knowledge Gap

There is a significant lack of published data regarding the efficacy of this compound against other families of viruses, such as RNA viruses or other DNA viruses outside of the Herpesviridae family. This presents an opportunity for future research to explore the broader antiviral potential of this and related acridone alkaloids.

Broad-Spectrum Antiviral Activity of Other Citrus Bioactives

In contrast to the narrow characterization of this compound, other classes of citrus-derived compounds, namely flavonoids and limonoids, have been extensively studied and shown to possess a wide range of antiviral activities.

Citrus Flavonoids: Hesperidin and Naringenin (B18129)

Hesperidin and its aglycone, hesperetin (B1673127), along with naringenin, are flavanones abundant in citrus fruits. They have been identified as promising antiviral agents against numerous viruses.

Table 2: Antiviral Spectrum of Hesperidin and Naringenin

| Compound | Virus Family | Virus | Cell Line | IC50 / EC50 | Reference(s) |

| Hesperetin | Flaviviridae | Zika Virus (ZIKV) | Vero | 12.6 ± 1.3 µM | |

| Hesperetin | Togaviridae | Chikungunya Virus (CHIKV) | Vero | 2.5 ± 0.4 µM | |

| Hesperidin | Togaviridae | Chikungunya Virus (CHIKV) | Vero | 7.1 ± 1.1 µM | |

| Hesperidin | Orthomyxoviridae | Influenza A Virus | A549 | Not specified (Inhibits replication) | |

| Naringenin | Flaviviridae | Dengue Virus (DENV-2) | Vero | 35.7 µg/mL | |

| Naringenin | Flaviviridae | Zika Virus (ZIKV) | A549 | 58.79 µM | |

| Naringenin | Coronaviridae | SARS-CoV-2 | In silico | Potent inhibitor of 3CLpro | |

| Naringenin | Retroviridae | HIV | OM-10.1 | Inhibits activation |

Citrus Limonoids

Limonoids are highly oxygenated triterpenoids prevalent in citrus seeds and peel. Compounds such as limonin, nomilin, and obacunone (B191991) have demonstrated significant antiviral potential.

Table 3: Antiviral Spectrum of Citrus Limonoids

| Compound | Virus Family | Virus | Cell Line | IC50 / EC50 | Reference(s) |

| Obacunone | Coronaviridae | SARS-CoV-2 | Vero E6 | 15 µg/mL | |

| Limonin | Coronaviridae | SARS-CoV-2 | Vero E6 | 31 µg/mL | |

| Nomilin | Coronaviridae | SARS-CoV-2 | Vero E6 | 15-30 µg/mL | |

| Limonin | Flaviviridae | Dengue Virus (DENV-2) | In silico | Potential fusion inhibitor |

Experimental Protocols: Methodologies for Antiviral Screening

The assessment of antiviral activity for natural products involves a series of standardized in vitro assays.

Cytotoxicity Assay

Before evaluating antiviral efficacy, the cytotoxicity of the compound on the host cell line is determined.

-

Method: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is commonly used.

-

Procedure:

-

Seed host cells (e.g., Vero, A549, Huh7.5) in 96-well plates.

-

Treat cells with serial dilutions of the test compound for a period that mimics the antiviral assay duration (e.g., 48-72 hours).

-

Add MTT reagent, which is converted to formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

-

Plaque Reduction Assay

This is a gold-standard assay for quantifying the inhibition of infectious virus production.

-

Procedure:

-

Grow a confluent monolayer of susceptible cells in multi-well plates.

-

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of the test compound.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the test compound.

-

Incubate for several days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in treated wells compared to untreated controls.

-

Calculate the 50% effective concentration (EC50) or inhibitory concentration (IC50), the compound concentration that reduces the plaque number by 50%.

-

Quantitative RT-PCR (qRT-PCR)

This method measures the effect of a compound on the replication of viral RNA.

-

Procedure:

-

Infect cells with the virus in the presence or absence of the test compound.

-

At a specific time post-infection, lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA from the viral RNA.

-

Quantify the amount of viral cDNA using real-time PCR with primers and probes specific to a viral gene.

-

Determine the reduction in viral RNA levels in treated samples relative to untreated controls.

-

Mechanisms of Action and Signaling Pathways

Citrus bioactives exert their antiviral effects by targeting various stages of the viral life cycle and modulating host cell signaling pathways.

-

Inhibition of Viral Entry: Hesperidin and naringenin have been shown to interfere with the entry of coronaviruses by binding to the ACE2 receptor, the primary entry point for SARS-CoV-2, and potentially inhibiting viral spike proteins.

-

Inhibition of Viral Proteases: Flavonoids like hesperetin can inhibit viral proteases that are essential for viral replication. Hesperetin has shown inhibitory activity against the NS2B-NS3 protease of Zika and Dengue viruses and the 3CL protease of SARS-CoV.

-

Inhibition of Viral Replication/Assembly: Naringenin is suggested to act on the replication or assembly of Zika virus particles, as its antiviral activity is observed even when added post-infection.

-

Modulation of Host Signaling Pathways: Hesperidin can restrict influenza virus replication by upregulating the p38 MAPK signaling pathway, which is involved in the host's antiviral response. Naringin has been shown to inhibit the expression of pro-inflammatory cytokines (COX-2, iNOS, IL-1β, IL-6) by restraining the HMGB1 pathway, potentially preventing the "cytokine storm" associated with severe viral infections.

Visualizations: Workflows and Pathways

General Workflow for Antiviral Screening of Natural Products

Caption: Workflow for antiviral drug discovery from natural products.

Signaling Pathway Modulation by Citrus Flavonoids

Caption: Modulation of host signaling pathways by citrus flavonoids.

Conclusion and Future Directions

The available evidence strongly supports the broad-spectrum antiviral potential of citrus-derived flavonoids and limonoids, positioning them as excellent candidates for further drug development. Their multifaceted mechanisms, targeting both viral and host factors, offer advantages in overcoming viral drug resistance.

Conversely, the antiviral profile of the acridone alkaloid this compound is currently limited to herpesviruses. This represents a critical gap in the literature. Future research should prioritize the screening of this compound and other citrus-derived alkaloids against a diverse panel of RNA and DNA viruses. Mechanistic studies to definitively identify its molecular target(s) will be crucial for understanding its potential as a broad-spectrum antiviral agent. Such investigations could unlock a new class of potent antiviral compounds derived from natural sources.

References

Initial In Vitro Studies on the Antiviral Activity of Citrusinine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrusinine I, an acridone (B373769) alkaloid isolated from the root bark of citrus plants (Rutaceae), has demonstrated significant in vitro antiviral activity against several herpesviruses. Initial studies have revealed its potential as a selective inhibitor of viral replication, particularly against Herpes Simplex Virus (HSV) types 1 and 2, and Cytomegalovirus (CMV). This technical guide provides a comprehensive overview of the foundational in vitro research on this compound's antiviral properties, including quantitative data, detailed experimental methodologies based on established protocols, and a proposed mechanism of action. The information presented is intended to support further research and development of this compound as a potential antiviral therapeutic agent.

Quantitative Antiviral Activity

The initial in vitro studies have quantified the potent antiviral efficacy of this compound against both HSV-1 and HSV-2. The 50% effective concentration (ED50), which represents the concentration of the compound that inhibits the viral cytopathic effect by 50%, was determined for each virus. The results are summarized in the table below.

| Table 1: In Vitro Antiviral Activity of this compound | |

| Virus | 50% Effective Concentration (ED50) |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.56 µg/mL[1] |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.74 µg/mL[1] |

This compound also exhibited inhibitory action against Cytomegalovirus (CMV), as well as thymidine (B127349) kinase-deficient and DNA polymerase mutants of HSV-2, highlighting its potential to be effective against drug-resistant viral strains[1].

Proposed Mechanism of Action

The primary mechanism of this compound's antiviral activity appears to be the marked suppression of viral DNA synthesis[1]. Notably, this inhibition occurs at concentrations that do not affect the synthesis of virus-induced early polypeptides[1]. Importantly, this compound does not directly inhibit viral DNA polymerases, as demonstrated in cell-free extract assays[1]. This suggests a more specific target within the viral replication machinery. The most plausible candidate for this target is the virus-coded ribonucleotide reductase[1]. This enzyme is crucial for the production of deoxyribonucleotides, the building blocks for DNA synthesis. By inhibiting ribonucleotide reductase, this compound effectively starves the virus of the necessary components for replicating its genome.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound antiviral activity.

Synergistic Effects

A significant finding from the initial studies is the synergistic potentiation of antiherpetic activity when this compound is combined with established antiviral drugs such as acyclovir (B1169) or ganciclovir[1]. This suggests that this compound could be a valuable component of combination therapies, potentially leading to lower required doses of each drug and reducing the likelihood of drug resistance.

Experimental Protocols

While the specific, detailed protocols from the original studies on this compound are not publicly available, this section outlines the standard methodologies for the key experiments that would have been conducted. These protocols are based on established practices in antiviral research.

Cytotoxicity Assay

Prior to evaluating antiviral activity, the cytotoxicity of this compound on the host cells must be determined to ensure that any observed antiviral effect is not due to cell death. A common method is the MTT or MTS assay.

-

Cell Culture: A suitable host cell line for herpesvirus propagation (e.g., Vero cells) is seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a period equivalent to the duration of the antiviral assay.

-

MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Quantification: The absorbance of the formazan product is measured using a microplate reader. The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is then calculated.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay quantifies the ability of a compound to inhibit the virus-induced damage to host cells, known as the cytopathic effect (CPE).

-

Cell and Virus Preparation: Confluent monolayers of host cells are prepared in 96-well plates. A stock of the virus (HSV-1, HSV-2, or CMV) is diluted to a predetermined titer that will cause significant CPE within a specific timeframe.

-

Infection and Treatment: The cell monolayers are infected with the virus in the presence of various concentrations of this compound. Control wells include uninfected cells, infected cells without treatment, and infected cells treated with a known antiviral drug (e.g., acyclovir).

-

Incubation: The plates are incubated until the desired level of CPE is observed in the untreated virus control wells.

-

Quantification of CPE: The extent of CPE is often quantified by staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured. The ED50 is calculated from the dose-response curve.

Viral DNA Synthesis Inhibition Assay

This assay specifically measures the effect of the compound on the replication of the viral genome.

-

Cell Infection: Host cells are infected with the virus at a high multiplicity of infection (MOI) to ensure synchronous infection.

-

Compound Treatment and Radiolabeling: After a period for viral adsorption, the cells are treated with different concentrations of this compound. A radiolabeled precursor of DNA synthesis, such as [3H]thymidine, is added to the culture medium.

-

DNA Extraction: At various time points post-infection, the total DNA from the cells is extracted.

-

Quantification: The amount of incorporated radiolabel into the newly synthesized DNA is measured using a scintillation counter. A reduction in radiolabel incorporation in treated cells compared to untreated infected cells indicates inhibition of DNA synthesis.

Experimental Workflow Diagram

Caption: General workflow for in vitro antiviral evaluation.

Future Directions

The initial in vitro findings for this compound are promising and warrant further investigation. Key areas for future research include:

-

Detailed Mechanism of Action Studies: Confirming the inhibition of viral ribonucleotide reductase through direct enzymatic assays and identifying the specific binding site of this compound on the enzyme.

-

Host Cell Signaling Analysis: Investigating whether this compound modulates any host cell signaling pathways that could contribute to its antiviral effect.

-

In Vivo Efficacy and Toxicology: Evaluating the antiviral activity of this compound in animal models of herpesvirus infections and conducting comprehensive toxicology studies to assess its safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Unveiling the Antiviral Mechanism of Citrusinine I Against DNA Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrusinine I, an acridone (B373769) alkaloid isolated from citrus plants, has demonstrated significant antiviral activity, particularly against members of the Herpesviridae family. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against DNA viruses. Drawing from the available scientific literature, this document details the compound's inhibitory effects on viral replication, presents key quantitative data on its efficacy, outlines the experimental protocols used for its characterization, and visualizes its proposed molecular interactions. While the primary focus of existing research has been on herpesviruses, this guide also addresses the current knowledge gap regarding its activity against other DNA viruses such as adenoviruses and papillomaviruses.

Introduction

The quest for novel antiviral agents with unique mechanisms of action is a critical endeavor in the face of emerging viral threats and the development of drug resistance. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. This compound, an acridone alkaloid, has emerged as a promising candidate in the field of antiviral research. This guide synthesizes the pivotal findings related to its activity against DNA viruses, with a specific emphasis on its effects against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound has been quantified against several DNA viruses. The following table summarizes the key data from in vitro studies, providing a clear comparison of its potency.

| Virus | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Cell Type |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.56 µg/mL | > 20 µg/mL | Human embryonic lung fibroblasts |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.74 µg/mL | > 20 µg/mL | Human embryonic lung fibroblasts |

| Cytomegalovirus (CMV) | 1.2 µg/mL | > 20 µg/mL | Human embryonic lung fibroblasts |

| HSV-2 (TK-deficient mutant) | 0.80 µg/mL | > 20 µg/mL | Human embryonic lung fibroblasts |

| HSV-2 (DNA polymerase mutant) | 0.78 µg/mL | > 20 µg/mL | Human embryonic lung fibroblasts |

Data extracted from a key study on the anti-herpesvirus activity of this compound.[1]

Proposed Mechanism of Action

Current research indicates that this compound exerts its antiviral effect by inhibiting a crucial step in the viral replication cycle: DNA synthesis.[1] The compound has been shown to markedly suppress the synthesis of HSV-2 and CMV DNA.[1]

A key finding is that this compound does not directly inhibit the viral DNA polymerase, the target of many conventional antiviral drugs like acyclovir (B1169).[1] Instead, the most plausible target for this compound is the virus-coded ribonucleotide reductase.[1] This enzyme is essential for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis. By inhibiting this enzyme, this compound effectively starves the virus of the necessary components to replicate its genome.

Interestingly, this compound has demonstrated synergistic effects when combined with acyclovir or ganciclovir, suggesting that a multi-target approach could be a highly effective therapeutic strategy.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting herpesvirus replication.

Caption: Proposed mechanism of action of this compound against herpesviruses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's antiviral activity.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

-

Cell Seeding: Human embryonic lung (HEL) fibroblasts are seeded into 24-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

-

Virus Inoculation: The cell monolayers are infected with a predetermined amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of this compound. A virus-only control (no drug) is included.

-

Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.

-

Overlay: After adsorption, the inoculum is removed, and the cell monolayer is washed and overlaid with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of this compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.

-

Staining and Counting: The cell monolayers are fixed with formalin and stained with a crystal violet solution. The number of plaques in each well is then counted.

-

EC50 Calculation: The percentage of plaque inhibition is calculated relative to the virus-only control. The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

-

Cell Seeding: HEL fibroblasts are seeded into 96-well plates.

-

Compound Addition: Varying concentrations of this compound are added to the wells. A cell-only control (no drug) is included.

-

Incubation: The plates are incubated for the same duration as the plaque reduction assay.

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

CC50 Calculation: The percentage of cytotoxicity is calculated relative to the cell-only control. The CC50 value is determined from the dose-response curve.

DNA Synthesis Inhibition Assay

This assay measures the effect of the compound on the synthesis of viral and cellular DNA.

-

Infection and Treatment: Confluent cell monolayers are infected with the virus. After the adsorption period, the cells are treated with different concentrations of this compound.

-

Radiolabeling: At various times post-infection, the cells are pulse-labeled with [³H]thymidine for a defined period.

-

DNA Extraction: The total DNA is extracted from the cells.

-

Isopycnic Centrifugation: The viral and cellular DNA are separated by cesium chloride (CsCl) gradient centrifugation. The distinct buoyant densities of viral and cellular DNA allow for their separation.

-

Quantification: The amount of [³H]thymidine incorporated into the viral and cellular DNA fractions is quantified by scintillation counting.

-

Analysis: The inhibition of viral and cellular DNA synthesis is calculated for each drug concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the antiviral activity and mechanism of action of this compound.

Caption: General experimental workflow for antiviral drug discovery and mechanism of action studies.

Activity Against Other DNA Viruses

Currently, there is a lack of published research specifically investigating the mechanism of action of this compound against other families of DNA viruses, such as Adenoviridae (adenoviruses) and Papillomaviridae (papillomaviruses). While the inhibitory action on ribonucleotide reductase suggests a potentially broad-spectrum activity against replicating DNA viruses, further experimental validation is required to confirm this hypothesis.

Conclusion and Future Directions

This compound represents a promising antiviral lead compound with a distinct mechanism of action against herpesviruses. Its ability to inhibit viral DNA synthesis through the potential targeting of ribonucleotide reductase, coupled with its favorable selectivity index, makes it an attractive candidate for further development. Future research should focus on:

-

Definitive Target Identification: Elucidating the precise molecular interactions between this compound and viral ribonucleotide reductase.

-

Broad-Spectrum Activity: Investigating the efficacy of this compound against a wider range of DNA viruses, including adenoviruses and papillomaviruses.

-

In Vivo Studies: Evaluating the therapeutic potential of this compound in animal models of herpesvirus infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its antiviral potency and pharmacokinetic properties.

The continued exploration of this compound and related acridone alkaloids holds significant promise for the development of novel and effective therapies for DNA virus infections.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Citrusinine I

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the known biological activities and potential therapeutic targets of Citrusinine I, a new acridone (B373769) alkaloid. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows to facilitate further research and development.

Executive Summary

This compound, an acridone alkaloid isolated from the root bark of citrus plants, has demonstrated significant biological activity, primarily as a potent antiviral agent.[1] Its mechanism of action appears to be distinct from many existing antiviral drugs, suggesting it may be a valuable candidate for further investigation, particularly in the context of emerging drug resistance. While current research is predominantly focused on its anti-herpesvirus effects, the broader therapeutic potential of this compound remains an open area for exploration. This guide summarizes the existing data on this compound, details the experimental protocols used in its characterization, and proposes potential avenues for future research into its therapeutic applications.

Antiviral Activity of this compound

The most well-documented therapeutic potential of this compound lies in its activity against herpes simplex virus (HSV) type 1 and type 2, as well as cytomegalovirus (CMV).[1]

The antiviral activity of this compound has been quantified through the determination of its 50% effective concentration (ED50) against different herpesviruses.

| Virus Strain | 50% Effective Concentration (ED50) (µg/mL) |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.56 |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.74 |

| Data sourced from[1] |

Studies have indicated that this compound inhibits viral replication by markedly suppressing viral DNA synthesis.[1] This effect was observed at concentrations that did not inhibit the synthesis of virus-induced early polypeptides, suggesting a specific action on the viral replication machinery.[1]

This compound has been shown to act synergistically with other antiviral agents. When combined with acyclovir (B1169) or ganciclovir, it potentiates their antiherpetic activity.[1] This synergy is a promising characteristic for the development of combination therapies that could be more effective and less prone to the development of resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's antiviral activity.

This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (ED50).

-

Cell Culture: Monolayers of Vero cells are prepared in 6-well plates.

-

Virus Inoculation: The cells are infected with a predetermined number of plaque-forming units (PFU) of HSV-1 or HSV-2.

-

Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet, and the number of plaques is counted for each drug concentration.

-

ED50 Calculation: The ED50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

This assay measures the effect of the compound on the replication of viral DNA.

-

Cell Infection: Confluent monolayers of human embryonic lung (HEL) fibroblasts are infected with HSV-2.

-

Drug Treatment: Following virus adsorption, the cells are incubated in a medium containing different concentrations of this compound.

-

Radiolabeling: At various times post-infection, [³H]thymidine is added to the culture medium to label newly synthesized DNA.

-

DNA Extraction: The cells are harvested, and the total DNA is extracted.

-

Quantification: The amount of radiolabeled viral DNA is quantified by scintillation counting.

-

Analysis: The inhibition of viral DNA synthesis is determined by comparing the amount of radioactivity incorporated in treated versus untreated infected cells.

Visualizations

Caption: Proposed mechanism of this compound antiviral activity.

Caption: Workflow for characterizing this compound's antiviral properties.

Other Potential Therapeutic Targets: Avenues for Future Research

Currently, there is a lack of published research on the therapeutic potential of this compound beyond its antiviral activity. However, based on the known biological activities of other citrus-derived compounds and acridone alkaloids, several areas warrant investigation.

-

Anti-inflammatory Effects: Many citrus flavonoids, such as hesperidin (B1673128) and naringenin (B18129), exhibit potent anti-inflammatory properties.[2][3][4][5][6] Future studies could explore whether this compound can modulate key inflammatory pathways, such as NF-κB and MAPK signaling, and inhibit the production of pro-inflammatory cytokines.[7]

-

Anticancer Activity: Some citrus flavonoids have been shown to induce cell cycle arrest and apoptosis in cancer cells.[8][9][10] Investigating the effects of this compound on cancer cell proliferation, apoptosis, and cell cycle regulation could uncover novel anticancer properties.

-

Neuroprotective Effects: The ability of some citrus flavonoids to cross the blood-brain barrier and exert neuroprotective effects is an active area of research.[11][12][13][14][15] It would be valuable to assess the potential of this compound to mitigate oxidative stress and neuroinflammation in models of neurodegenerative diseases.

Conclusion

This compound is a promising antiviral compound with a novel mechanism of action targeting viral ribonucleotide reductase. Its synergistic activity with existing antiviral drugs further enhances its therapeutic potential. While its antiviral properties are the most well-characterized, the broader biological activities of this compound remain largely unexplored. Further research into its anti-inflammatory, anticancer, and neuroprotective effects is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundation for future investigations into this intriguing natural product.

References

- 1. Anti-herpesvirus activity of citrusinine-I, a new acridone alkaloid, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory principles from the stem and root barks of Citrus medica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potential Anti-inflammatory Effects of Hesperidin from the Genus Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Naringenin (citrus flavonone) induces growth inhibition, cell cycle arrest and apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]